molecular formula C16H12N4O3 B6017301 3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid

Numéro de catalogue B6017301
Poids moléculaire: 308.29 g/mol
Clé InChI: UIZJBFMFBMRLQQ-DJKKODMXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid, also known as INCA-7, is a small molecule inhibitor that has been developed to target the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. INCA-7 has been shown to be a potent inhibitor of CK2, and has potential applications in cancer therapy and other diseases.

Mécanisme D'action

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid works by binding to the ATP-binding site of CK2, which prevents the kinase from phosphorylating its substrates. This leads to a disruption of CK2-mediated signaling pathways, which can have downstream effects on cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects, and has potential applications in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, which makes it a useful tool for studying CK2-mediated signaling pathways. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective against all types of cancer, and may have off-target effects on other kinases.

Orientations Futures

There are many potential future directions for research on 3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid. One area of research could be to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of research could be to develop more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Finally, research could be conducted to investigate the role of CK2 in other diseases, such as inflammatory diseases or neurodegenerative diseases.

Méthodes De Synthèse

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of 2-aminonicotinic acid with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-amino-5-nitrobenzonitrile to form the corresponding amide. The amide is then reduced using sodium dithionite to form the corresponding hydrazide. Finally, the hydrazide is reacted with 3-bromo-1H-indole-7-carboxylic acid to form this compound.

Applications De Recherche Scientifique

3-(2-isonicotinoylcarbonohydrazonoyl)-1H-indole-7-carboxylic acid has been extensively studied in scientific research for its potential applications in cancer therapy. CK2 has been shown to be overexpressed in many different types of cancer, and is thought to play a role in tumor growth and survival. This compound has been shown to be a potent inhibitor of CK2, and has been shown to have anti-tumor activity in preclinical studies.

Propriétés

IUPAC Name

3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(10-4-6-17-7-5-10)20-19-9-11-8-18-14-12(11)2-1-3-13(14)16(22)23/h1-9,18H,(H,20,21)(H,22,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZJBFMFBMRLQQ-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.